![molecular formula C14H20N4O4 B14332216 4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) CAS No. 101395-62-4](/img/structure/B14332216.png)
4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) is a compound known for its role as a free radical initiator in polymer synthesis. It is a white crystalline powder with a molecular formula of C12H16N4O4 and a molar mass of 280.284 g/mol . This compound is particularly significant in the field of polymer chemistry due to its ability to initiate polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) typically involves the reaction of 4-cyano-2-methylpentanoic acid with a diazene compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to facilitate the formation of the diazenediyl linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazenediyl linkage and to minimize the formation of by-products. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can break the diazenediyl linkage, leading to the formation of amine derivatives.
Substitution: The cyano groups can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives resulting from the cleavage of the diazenediyl linkage.
Substitution: Substituted products with various functional groups replacing the cyano groups.
Applications De Recherche Scientifique
4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) is widely used in scientific research due to its role as a free radical initiator. Its applications include:
Polymer Chemistry: Used as an initiator in free-radical polymerizations, including reversible addition−fragmentation chain transfer polymerization (RAFT).
Biology: Employed in the synthesis of biocompatible polymers for drug delivery systems.
Medicine: Utilized in the development of polymer-based medical devices and implants.
Industry: Applied in the production of high-performance polymers and coatings.
Mécanisme D'action
The compound exerts its effects through the generation of free radicals. When heated to decomposition (around 70°C), it releases nitrogen gas and produces two equivalents of reactive radicals. These radicals initiate polymerization by reacting with monomers to form polymer chains. The molecular targets include the double bonds in monomers, which are attacked by the radicals to propagate the polymerization process .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Azobis(4-cyanopentanoic acid): Another free radical initiator with similar properties and applications.
4,4’-Azobis(4-cyanovaleric acid): Used in similar polymerization reactions but with different solubility and thermal decomposition characteristics.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) is unique due to its specific molecular structure, which provides distinct thermal stability and solubility properties. These characteristics make it particularly suitable for certain polymerization processes where other initiators may not perform as effectively .
Propriétés
Numéro CAS |
101395-62-4 |
|---|---|
Formule moléculaire |
C14H20N4O4 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
4-[(4-carboxy-2-cyanopentan-2-yl)diazenyl]-4-cyano-2-methylpentanoic acid |
InChI |
InChI=1S/C14H20N4O4/c1-9(11(19)20)5-13(3,7-15)17-18-14(4,8-16)6-10(2)12(21)22/h9-10H,5-6H2,1-4H3,(H,19,20)(H,21,22) |
Clé InChI |
NLCNXVQDGTZBKC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C#N)N=NC(C)(CC(C)C(=O)O)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
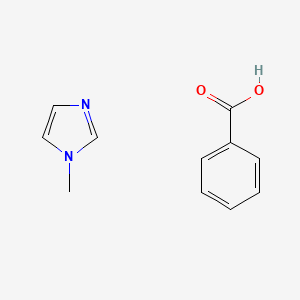
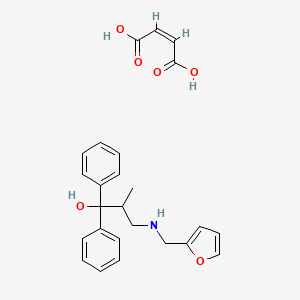
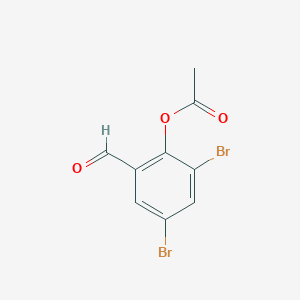
![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
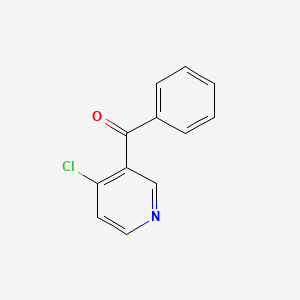
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)



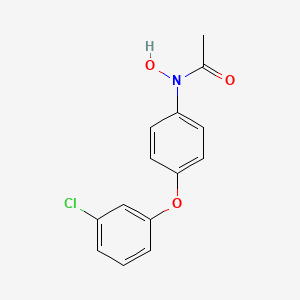

![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)

